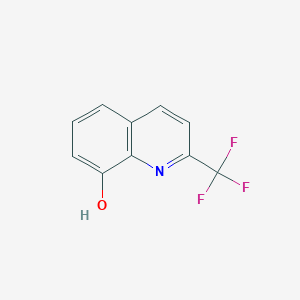
2-Trifluoromethylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethylquinolin-8-ol is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Trifluoromethylquinolin-8-ol exhibits potential as an antiviral agent. Compounds within the quinoline family have been reported to show efficacy against various viral infections, including those caused by influenza and HIV. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes.
Case Study: Antiviral Activity
In a study investigating the antiviral properties of trifluoromethylquinolines, researchers found that derivatives like this compound demonstrated significant inhibition of viral replication in vitro. The compound's ability to disrupt viral enzyme function was highlighted as a key factor in its efficacy.
Materials Science
The compound has also been explored for applications in materials science, particularly in the development of fluorescent materials and sensors. Its unique electronic properties make it suitable for incorporation into polymer matrices for light-emitting devices.
Table: Comparison of Fluorescent Properties
| Compound | Fluorescence Emission (nm) | Application |
|---|---|---|
| This compound | 450 | Organic light-emitting diodes |
| 7-(Trifluoromethyl)quinolin-8-ol | 480 | Fluorescent sensors |
Environmental Studies
Recent research has indicated that derivatives of quinoline can play a role in environmental remediation processes. Their ability to chelate heavy metals makes them candidates for use in removing pollutants from water sources.
Case Study: Heavy Metal Chelation
A study focused on the chelating properties of quinoline derivatives found that this compound effectively binds to lead ions, facilitating their removal from contaminated water. This property underscores its potential utility in environmental cleanup efforts.
Eigenschaften
CAS-Nummer |
41192-80-7 |
|---|---|
Molekularformel |
C10H6F3NO |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
2-(trifluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
InChI-Schlüssel |
FXNSHSNDMVVZGU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














